N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide
Description
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a 4-chlorophenyl group and a 2,6-difluorobenzamide moiety. Its synthesis involves multi-step reactions starting from Friedel-Crafts-derived hydrazides and proceeding through cyclization and S-alkylation steps . The 2,6-difluorobenzamide group is a common pharmacophore in agrochemicals, suggesting possible pesticidal or bioactive applications .
Key structural attributes include:
- Thiazolo-triazole fused ring: Enhances electronic delocalization and stability.
- 4-chlorophenyl substituent: Introduces lipophilicity, influencing membrane permeability.
- 2,6-difluorobenzamide: A polar group that may participate in hydrogen bonding.
Spectral characterization (IR, NMR) confirms the absence of tautomeric thiol forms, with the compound existing predominantly as the thione tautomer .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N4OS/c20-12-6-4-11(5-7-12)17-24-19-26(25-17)13(10-28-19)8-9-23-18(27)16-14(21)2-1-3-15(16)22/h1-7,10H,8-9H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSYMGFXNQCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and a difluorobenzamide functional group. The molecular formula is , with a molecular weight of approximately 472.94 g/mol. The inclusion of a 4-chlorophenyl group enhances its biological activity by influencing its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of Thiazolo[3,2-b][1,2,4]triazole : This involves cyclization reactions using appropriate precursors.
- Introduction of Ethyl and Difluorobenzamide Groups : These groups are added through substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole possess potent anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The thiazolo[3,2-b][1,2,4]triazole derivatives are also noted for their antifungal properties. Recent reviews highlight their effectiveness against resistant fungal strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of this compound is significantly influenced by:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like chlorine enhances lipophilicity and biological interaction.
- Heterocyclic Framework : The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.
Case Studies
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that is of interest in medicinal chemistry because of its structural characteristics and potential biological activities. It is considered a useful research compound and is suitable for many research applications. Its molecular formula is C19H13ClF2N4OS and its molecular weight is 418.85. The purity is usually 95%.
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant biological activities.
- Anticancer Activity : Derivatives of thiazolo[3,2-b][1,2,4]triazole possess anticancer properties and have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The thiazolo[3,2-b][1,2,4]triazole derivatives are also noted for their antifungal properties and effectiveness against resistant fungal strains.
Structure-Activity Relationship (SAR)
SAR studies indicate that the biological activity of this compound is significantly influenced by:
- Substituents on the Phenyl Ring: The presence of electron-withdrawing groups like chlorine enhances lipophilicity and biological interaction.
- Heterocyclic Framework: The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.
Disclaimer
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from 1,2,4-Triazole Derivatives
Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share the 1,2,4-triazole-thione core but lack the fused thiazolo ring system .
Key Insight: The fused thiazolo-triazole system in the target compound likely increases metabolic stability compared to non-fused triazoles, which may undergo tautomerism-related degradation.
Benzamide-Based Agrochemicals
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) share the 2,6-difluorobenzamide group but incorporate urea linkages instead of heterocyclic cores .
| Feature | Target Compound | Diflubenzuron |
|---|---|---|
| Core Structure | Thiazolo-triazole | Urea-linked benzamide |
| Bioactivity | Undocumented (structural inference) | Chitin synthesis inhibition (insecticide) |
| Substituents | 4-Chlorophenyl, ethyl linker | 4-Chlorophenylamino group |
Key Insight : The urea moiety in diflubenzuron is critical for chitin synthesis inhibition, while the thiazolo-triazole system in the target compound may target different pathways, such as kinase or protease inhibition.
Chromenyl Benzamide Analogues
Compounds like N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2) feature chromenone cores linked to benzamides, differing significantly in backbone but retaining aromatic amide motifs .
| Feature | Target Compound | Chromenyl Analogues |
|---|---|---|
| Core Structure | Thiazolo-triazole | Chromenone |
| Benzamide Position | Direct attachment via ethyl linker | Attached to chromenone at position 6 |
| Potential Applications | Undocumented | Anti-inflammatory, anticancer (inference) |
Key Insight : Chromenyl analogues often exhibit planar aromatic systems for DNA intercalation, whereas the target compound’s fused heterocycle may favor protein binding via π-stacking or hydrophobic interactions.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide, and how do they influence its reactivity?
- Structural Features : The compound contains a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group, linked via an ethyl chain to a 2,6-difluorobenzamide moiety. The electron-withdrawing chlorine and fluorine substituents enhance electrophilic reactivity, while the triazole-thiazole system enables π-π stacking interactions.
- Reactivity Implications : The amide group facilitates hydrogen bonding, critical for biological target interactions, while the chloro and fluoro groups influence metabolic stability and lipophilicity .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Stepwise Synthesis :
Core Formation : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst (4 hours, 80°C) .
Amide Coupling : Introduce the 2,6-difluorobenzamide group via nucleophilic acyl substitution using benzoyl chloride derivatives in pyridine or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) yield high-purity product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry of the triazole-thiazole fusion and substituent positions.
- X-ray Crystallography : Resolves crystal packing stabilized by N–H···N hydrogen bonds (e.g., centrosymmetric dimers) and C–H···F/O interactions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for : 463.03 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Adjustments :
- Dose-Response Curves : Test multiple concentrations to account for non-linear effects (e.g., hormesis).
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Control Standardization : Include positive/negative controls (e.g., fluazuron for benzamide activity ) to normalize inter-assay variability .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Structural Modifications :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining the trifluoromethyl group’s metabolic stability .
- Prodrug Design : Mask the amide as an ester to enhance oral bioavailability .
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?
- Systematic Variations :
- Scaffold Modifications : Synthesize analogs with alternate heterocycles (e.g., replacing thiazole with oxazole) .
- Substituent Scanning : Replace 4-chlorophenyl with electron-donating (e.g., methoxy) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like PFOR enzyme .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
